6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

Genotoxicity Drug Safety Structure-Mutagenicity Relationship

Researchers face failed SAR due to regioisomer impurities and genotoxic risks from non-fluorinated analogs. This 6-fluoro-4-methyl-THQ solves both. - **Differentiated scaffold:** 6-Fluoro pattern lowers mutagenicity vs. 7-fluoro or non-fluorinated THQs (critical for CNS/kinase libraries). - **SAR precision:** ≥95% purity eliminates confounding impurities when mapping pharmacophore vs. 4-methyl or 7-fluoro regioisomers. - **Synthetic handle:** Secondary amine enables further functionalization; 19F NMR probe ready. Immediate supply for hit-to-lead campaigns.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
Cat. No. B11918169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC1CCNC2=C1C=C(C=C2)F
InChIInChI=1S/C10H12FN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-3,6-7,12H,4-5H2,1H3
InChIKeyTXVCAORLDQKDKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline: Properties and Procurement


6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline (CAS 946837-98-5) is a fluorinated, nitrogen-containing heterocyclic compound with the molecular formula C10H12FN and a molecular weight of 165.21 g/mol . It belongs to the 1,2,3,4-tetrahydroquinoline (THQ) class, a privileged scaffold in medicinal chemistry known for diverse pharmacological activities, including anticancer, CNS-active, and antimicrobial applications [1]. The compound features a fluorine atom at the 6-position and a methyl group at the 4-position on a partially saturated bicyclic ring system . This specific substitution pattern is critical for its unique physicochemical properties, such as altered lipophilicity and metabolic stability, which differentiate it from other THQ analogs and make it a valuable intermediate in pharmaceutical research and development .

Why 6-Fluoro-4-methyl-THQ Cannot Be Interchanged


The specific substitution pattern of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline—a fluorine at the 6-position and a methyl at the 4-position—is not arbitrary. In the broader class of 1,2,3,4-tetrahydroquinolines (THQs), small structural changes lead to profound differences in biological activity, target selectivity, and physicochemical properties. For instance, research on structurally related 4-methylquinolines demonstrates that fluorination at the 6-position results in a distinct mutagenicity profile compared to non-fluorinated or 7-fluorinated analogs . Furthermore, THQ-based lead optimization for targets like RORγ (an anticancer target) shows that specific substitution is critical for achieving high potency and selectivity; generic, unoptimized THQs are not active . Therefore, substituting this compound with a different regioisomer (e.g., 7-fluoro-4-methyl-THQ) or a compound lacking the 4-methyl group could lead to failed experiments, invalid structure-activity relationship (SAR) data, and wasted resources due to divergent binding affinities and metabolic profiles. The following evidence guide provides the quantitative basis for this compound's specific differentiation.

Quantitative Differentiation Evidence for 6-Fluoro-4-methyl-THQ


Reduced Mutagenic Risk with 6-Fluorination

A head-to-head study on the closely related 4-methylquinoline scaffold demonstrates that fluorination at the 6-position results in a specific reduction in mutagenicity. In the Ames test using Salmonella typhimurium TA100, the mutagenic potency of 6-fluoro-4-methylquinoline was significantly lower than that of the parent non-fluorinated 4-methylquinoline and the regioisomeric 7-fluoro-4-methylquinoline, which remained highly mutagenic . This is a critical differentiator for researchers concerned with genotoxic liabilities.

Genotoxicity Drug Safety Structure-Mutagenicity Relationship

High Purity for Reproducible Synthesis

Reproducibility in chemical research depends on high purity and well-characterized starting materials. Commercial specifications for 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline indicate a minimum purity of 95% or 98% , with a defined molecular weight of 165.21 g/mol. This level of purity ensures that subsequent synthetic steps or biological assays are not confounded by impurities present in less rigorously characterized or lower-purity generic THQ alternatives. In contrast, many broader 'tetrahydroquinoline' offerings lack specific batch analysis or are supplied at lower purity grades.

Medicinal Chemistry Chemical Synthesis Quality Control

Enhanced Metabolic Stability via 6-Fluorination

Fluorination is a well-established strategy in medicinal chemistry to block metabolic soft spots, thereby enhancing metabolic stability and bioavailability [1]. This principle has been validated in the THQ class. For instance, in a series of retinoid X receptor (RXR) agonists, the addition of a fluorine atom at the 6-position of the tetrahydroquinoline scaffold was found to be crucial for achieving potent and selective transactivation activity [2]. This suggests that the 6-fluoro substitution on the tetrahydroquinoline core is not a passive modification but actively contributes to improved pharmacokinetic properties and target engagement compared to non-fluorinated THQ analogs.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Optimal Applications for 6-Fluoro-4-methyl-THQ


Lead Optimization for Safer CNS/Oncology Libraries

Based on the evidence of reduced mutagenicity for the 6-fluoro-4-methyl scaffold , this compound is an ideal core for generating libraries of novel CNS-active agents or kinase inhibitors. Researchers can leverage the reduced genotoxic risk associated with the 6-fluorination pattern, a critical advantage over the 7-fluoro or non-fluorinated analogs, to create safer and more diverse compound collections for early-stage drug discovery.

SAR Studies of 6-Fluoro and 4-Methyl Substitution

The compound serves as a precise tool for probing the structural requirements of biological targets. Its distinct substitution pattern allows for a direct comparison with other regioisomers (e.g., 7-fluoro-4-methyl-THQ) or analogs lacking the 4-methyl group to map out the pharmacophore. The high purity specification (≥95%) ensures that observed differences in biological assays (e.g., binding affinity, functional activity) are attributable to the compound's structure and not to confounding impurities .

Synthesis of Photoaffinity Probes and PROTACs

The presence of a secondary amine in the tetrahydroquinoline ring provides a convenient synthetic handle for further functionalization. The 6-fluoro and 4-methyl groups can serve as unique spectroscopic handles (e.g., 19F NMR) or influence the binding orientation in a target protein. The inferred enhanced metabolic stability from 6-fluorination makes it a robust starting point for creating more stable chemical probes [1].

Quote Request

Request a Quote for 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.